molecular formula C9H7F2NO2 B14894898 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B14894898
M. Wt: 199.15 g/mol
InChI Key: BZJLFTZWJIKSAQ-UHFFFAOYSA-N
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Description

7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopenta[b]pyridine core with two fluorine atoms at the 7th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods

Companies like ChemScene provide this compound in bulk, ensuring its availability for various applications .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets through adsorption and surface-covering capabilities. The compound’s heteroatoms and conjugated bonds allow it to form coordinate bonds with vacant d-orbitals on metal surfaces, providing corrosion protection . Additionally, its unique structure enables it to interact with biological targets, potentially inhibiting specific enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of fluorine atoms at the 7th position, which can significantly influence its chemical reactivity and biological activity. The carboxylic acid group also adds to its versatility in various applications.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7F2NO2/c10-9(11)2-1-5-3-6(8(13)14)4-12-7(5)9/h3-4H,1-2H2,(H,13,14)

InChI Key

BZJLFTZWJIKSAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=C(C=N2)C(=O)O)(F)F

Origin of Product

United States

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